(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate
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Overview
Description
(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate is a complex organic compound with a unique structure that includes acetoxy, bromo, and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the acetylation of a precursor molecule, followed by bromination and cyanation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the bromo and cyano groups.
Acetylacetone: Another compound with acetoxy groups but a different overall structure.
Uniqueness
(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14BrNO7 |
---|---|
Molecular Weight |
364.15 g/mol |
IUPAC Name |
(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate |
InChI |
InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3 |
InChI Key |
PWDCJWOBYXDRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br |
Origin of Product |
United States |
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